Evidence of High-Potency BTK Inhibition: A Putative Kinase Targeting Profile
A key differentiator for the broader chemotype is a potent biochemical activity against Bruton's Tyrosine Kinase (BTK). While this specific compound has not been directly evaluated in the public domain, a structurally related compound featuring the 3-amino-4-chlorophenyl motif and an imidazolidin-2-one-like core is disclosed in a patent as exhibiting a potent BTK IC₅₀ value of 1 nM [1]. This suggests that the 3-amino-4-chlorobenzoyl-imidazolidin-2-one scaffold may confer a similar high-affinity binding to the BTK ATP-binding pocket, warranting its prioritization in kinase inhibitor discovery programs. In contrast, many other imidazolidin-2-one derivatives, such as a more complex BTK inhibitor (CHEMBL4470529) evaluated in a similar binding assay, demonstrate a much weaker IC₅₀ of 1,000 nM, representing a 1,000-fold difference in potency [2].
| Evidence Dimension | Biochemical inhibition potency (IC₅₀) against human BTK kinase |
|---|---|
| Target Compound Data | Not available for the target compound itself. Related chemotype disclosed in patent exhibits IC₅₀ = 1 nM |
| Comparator Or Baseline | Another structurally distinct imidazolidin-2-one BTK inhibitor (CHEMBL4470529) exhibits IC₅₀ = 1,000 nM |
| Quantified Difference | Putative 1,000-fold greater potency based on class inference |
| Conditions | In vitro kinase inhibition assay using recombinant human BTK |
Why This Matters
This class-level inference highlights the potential of this scaffold for developing high-potency BTK inhibitors, a critical consideration for projects focused on B-cell malignancies or autoimmune disorders where nanomolar affinity is a key success metric.
- [1] BindingDB. (n.d.). Monomer ID 658452. Data from US20240083900, Example 133. IC50: 1 nM against human BTK. University of California San Diego. View Source
- [2] BindingDB. (n.d.). BDBM50512149 (CHEMBL4470529). IC50: 1,000 nM against human BTK. University of California San Diego. View Source
